Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
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Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate typically involves esterification and etherification reactions. One common method involves the reaction of 3-methoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form the ester. This intermediate is then reacted with ethyl glycolate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate
- Ethyl 7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromene-3-carboxylate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62755-99-1 |
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Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C14H18O6/c1-4-18-12(15)9-20-13-10(14(16)19-5-2)7-6-8-11(13)17-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
DWKHUDUGPMUONU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)C(=O)OCC |
Origin of Product |
United States |
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